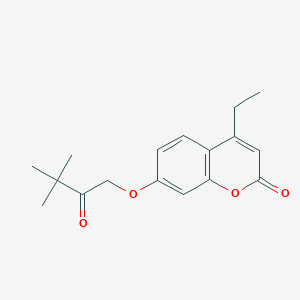![molecular formula C14H17N3O2 B5780294 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)
1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves "click chemistry," a methodology that allows for efficient and selective synthesis of such compounds through azide-alkyne cycloaddition reactions. An efficient route for synthesizing related 1,2,3-triazole derivatives using organic azides and terminal alkynes has been described, showcasing the versatility and straightforwardness of click chemistry in generating triazole compounds with high yields and under mild conditions (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be comprehensively analyzed through X-ray crystallography, NMR spectroscopy, and DFT calculations. For instance, structural characterization and comparison of experimental and theoretical results on a related compound, 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, were achieved, indicating the effectiveness of DFT in replicating crystal structures and theoretical vibrational frequencies (Düğdü et al., 2013).
Chemical Reactions and Properties
1,2,4-Triazole compounds undergo various chemical reactions, including cycloadditions, substitutions, and transformations into other functional groups. The versatility in chemical reactivity allows for the modification of the triazole ring, leading to the synthesis of compounds with potential pharmacological activities. The synthesis of novel eugenol derivatives with a 1,2,3-triazole moiety, for example, demonstrates the ability to introduce functional diversity through chemical reactions (Lima et al., 2022).
Mécanisme D'action
Target of Action
The primary target of 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole is the monoamine oxidase (MAO) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation and other neurological functions .
Mode of Action
The compound interacts with its target, the MAO enzyme, by inhibiting its activity . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission . The compound’s interaction with the MAO enzyme is likely due to its structural similarity to eugenol, a natural MAO inhibitor .
Biochemical Pathways
The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters in the brain . This can affect various biochemical pathways, particularly those involved in mood regulation and neurological function . Additionally, eugenol, from which this compound is derived, can be converted to ferulic acid and vanillin via different biochemical pathways .
Pharmacokinetics
Eugenol is a volatile phenolic compound that is well-absorbed and widely distributed in the body . It is metabolized primarily in the liver and excreted in the urine .
Result of Action
The inhibition of MAO by 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole can lead to an increase in monoamine neurotransmitter levels, potentially alleviating symptoms of neurological disorders such as depression, anxiety, Parkinson’s disease, and Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s antibiofilm activity against azole-resistant Aspergillus fumigatus was studied in soil samples collected from agricultural fields across India
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-12-5-6-13(14(9-12)18-2)19-8-7-17-11-15-10-16-17/h3,5-6,9-11H,1,4,7-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEFJODIAKPNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320425 | |
| Record name | 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196669 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole | |
CAS RN |
695156-99-1 | |
| Record name | 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5780243.png)

![1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine](/img/structure/B5780258.png)


![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)

![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)

